molecular formula C9H10Cl2 B3378488 1-Chloro-4-(2-chloropropan-2-yl)benzene CAS No. 14276-97-2

1-Chloro-4-(2-chloropropan-2-yl)benzene

Cat. No.: B3378488
CAS No.: 14276-97-2
M. Wt: 189.08 g/mol
InChI Key: BXZHFMJLWRWYBV-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another hydrogen atom is replaced by a 2-chloropropan-2-yl group. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-isopropylbenzene with chlorine in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride or ferric chloride is common to facilitate the chlorination reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-chloropropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-4-isopropylbenzene, especially when using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 1-hydroxy-4-(2-chloropropan-2-yl)benzene.

    Oxidation: Formation of 1-chloro-4-(2-hydroxypropan-2-yl)benzene.

    Reduction: Formation of 1-chloro-4-isopropylbenzene.

Scientific Research Applications

1-Chloro-4-(2-chloropropan-2-yl)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the synthesis of compounds with potential medicinal properties.

    Industry: Employed in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Chloro-4-(2-chloropropan-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-isopropylbenzene: Similar structure but lacks the additional chlorine atom on the isopropyl group.

    1,4-Dichlorobenzene: Contains two chlorine atoms on the benzene ring but lacks the isopropyl group.

    1-Chloro-4-(2-chloropropyl)benzene: Similar but with a different substitution pattern on the propyl group.

Uniqueness

1-Chloro-4-(2-chloropropan-2-yl)benzene is unique due to the presence of both a chlorine atom and a 2-chloropropan-2-yl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-chloro-4-(2-chloropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZHFMJLWRWYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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